

Spectroscopic data of 4-(Azetidin-3-yl)morpholine (NMR, MS)

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Compound of Interest

Compound Name: 4-(Azetidin-3-yl)morpholine

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An In-depth Technical Guide to the Spectroscopic Data of 4-(Azetidin-3-yl)morpholine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-(Azetidin-3-yl)morpholine, a heterocyclic compound of interest in medicinal chemistry and drug development. As a Senior Application Scientist, the objective of this document is to move beyond a simple data repository. Instead, this guide offers an in-depth interpretation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, grounded in the fundamental principles of structural chemistry. We will explore the causality behind spectral features, present detailed protocols for data acquisition that ensure reproducibility and trustworthiness, and support all claims with authoritative references. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to characterize and validate the structure of this and similar small molecules.

Introduction: The Structural Significance of 4-(Azetidin-3-yl)morpholine

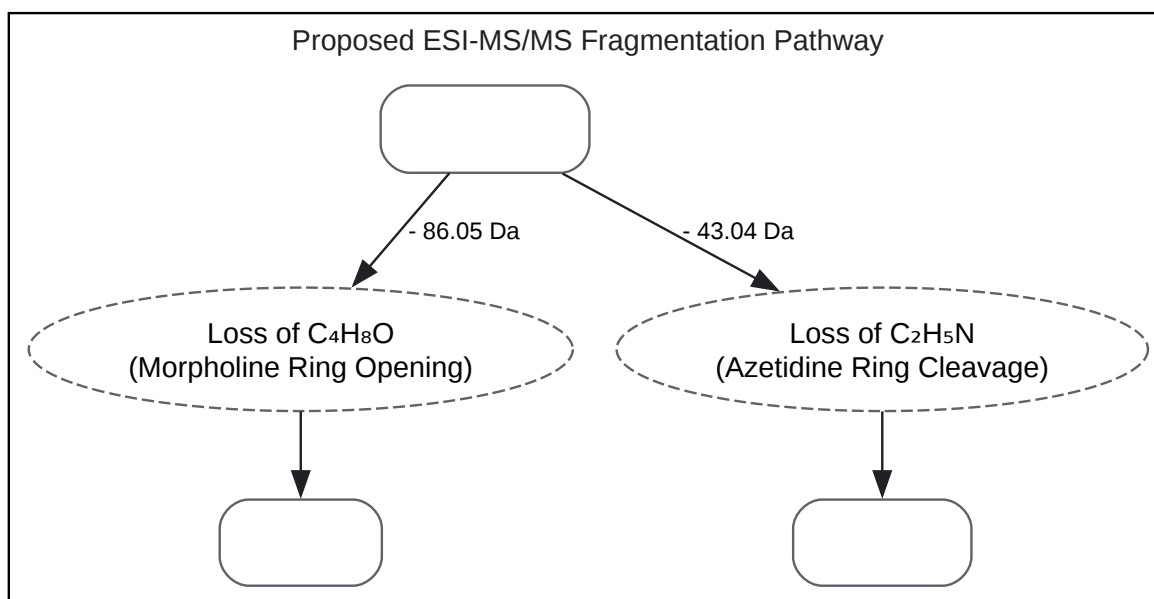
4-(Azetidin-3-yl)morpholine ($C_7H_{14}N_2O$) is a small molecule incorporating two key heterocyclic scaffolds: a strained four-membered azetidine ring and a six-membered morpholine ring. Azetidines are increasingly utilized in drug discovery as bioisosteres for larger rings like piperidine or piperazine, often improving physicochemical properties such as solubility

while providing unique three-dimensional exit vectors for further substitution.[1] The morpholine moiety is a common feature in approved drugs, valued for its hydrogen bond accepting capability and metabolic stability.[2]

The precise characterization of such molecules is paramount to ensure purity, confirm identity, and understand their conformational behavior. NMR and MS are the cornerstone techniques for this purpose. This guide will dissect the expected spectroscopic signatures of **4-(Azetidin-3-yl)morpholine**, providing a foundational dataset for its analysis.

Molecular Structure and Properties:

- Molecular Formula: $C_7H_{14}N_2O$ [3]
- Monoisotopic Mass: 142.110613074 Da[3]
- IUPAC Name: **4-(azetidin-3-yl)morpholine**[3]



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Caption: A plausible fragmentation pathway for the $[M+H]^+$ ion of **4-(Azetidin-3-yl)morpholine**.

Expert Interpretation: The bond between the morpholine nitrogen and the azetidine ring is a likely point of initial fragmentation. Two primary pathways are plausible:

- Cleavage yielding the azetidine fragment: Loss of the neutral morpholine moiety (or fragments thereof) could lead to an ion corresponding to the protonated 3-aminoazetidine fragment.
- Cleavage yielding the morpholine fragment: Scission of the azetidine ring followed by rearrangement could produce a stable morpholinomethyl cation at m/z 100.07. This is often a dominant fragment for N-substituted morpholines. [4]

Self-Validating Experimental Protocols

To ensure the generation of high-quality, trustworthy data, the following detailed protocols are provided. These methods represent standard operating procedures for the characterization of small molecules in a drug discovery environment.

Protocol for NMR Data Acquisition

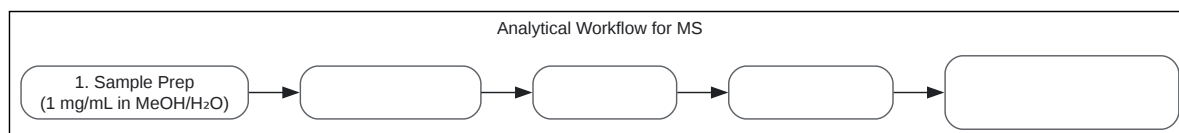
This protocol is designed for a standard 400 MHz NMR spectrometer.

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **4-(Azetidin-3-yl)morpholine** hydrochloride. [5][6] * Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D_2O) for the hydrochloride salt, or Chloroform-d ($CDCl_3$) for the free base) in a clean, dry 5 mm NMR tube.
 - Add a small amount of an internal standard (e.g., TSP for D_2O) if quantitative analysis is required.
- Instrument Setup & Calibration:
 - Insert the sample into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.

- Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.
- ^1H NMR Acquisition:
 - Acquire a standard one-pulse proton spectrum.
 - Typical parameters: Spectral width of 16 ppm, acquisition time of 2-3 seconds, relaxation delay of 2 seconds, 16-32 scans.
 - Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or internal standard.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum using a standard pulse program (e.g., zgpg30).
 - Typical parameters: Spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, 1024-4096 scans.
 - Process the data similarly to the ^1H spectrum.

Protocol for ESI-MS Data Acquisition

This protocol is suitable for a high-resolution mass spectrometer such as a Q-TOF or Orbitrap.



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Caption: General workflow for ESI-MS analysis.

- Sample Preparation:

- Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like methanol or acetonitrile.
- Create a dilute working solution (e.g., 1-10 µg/mL) using a mixture of 50:50 acetonitrile:water with 0.1% formic acid. The acid aids in protonation for positive ion mode.
- Instrument Method:
 - Ionization Mode: Electrospray Ionization (ESI), Positive.
 - Mass Range: Scan from m/z 50 to 500.
 - Capillary Voltage: ~3.5-4.5 kV.
 - Source Temperature: ~120-150 °C.
 - MS/MS (if performed): Isolate the precursor ion (m/z 143.12) with an isolation window of ~1-2 Da. Apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum. [7]
- 3. Data Acquisition and Analysis:
 - Infuse the sample directly or inject via an LC system.
 - Acquire both full scan MS data to confirm the molecular ion and MS/MS data to elucidate the structure.
 - Analyze the data to determine the exact mass of the parent ion and identify the major fragment ions. Compare the observed exact mass to the calculated mass to confirm the elemental formula.

Conclusion

The structural characterization of **4-(Azetidin-3-yl)morpholine** is reliably achieved through a combination of NMR and MS techniques. The ¹H and ¹³C NMR spectra are predicted to show characteristic signals for both the morpholine and azetidine rings, with chemical shifts dictated by the local electronic environments. High-resolution mass spectrometry confirms the elemental composition via the protonated molecular ion [M+H]⁺ at m/z 143.1179, while MS/MS fragmentation provides further structural verification. The protocols outlined in this guide

provide a robust framework for obtaining high-quality, reproducible data, ensuring the scientific integrity required in research and drug development.

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